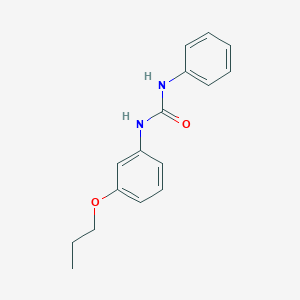![molecular formula C18H20N2O2 B267119 2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The purpose of
Mecanismo De Acción
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues and organs. Activation of the adenosine A3 receptor leads to downstream signaling pathways, including the activation of protein kinase A and the inhibition of adenylate cyclase, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
IB-MECA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the activation of the adenosine A3 receptor and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IB-MECA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, IB-MECA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of IB-MECA, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the use of IB-MECA in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, IB-MECA is a small molecule agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, leading to downstream signaling pathways and various biochemical and physiological effects. While IB-MECA has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study and development.
Métodos De Síntesis
The synthesis of IB-MECA involves the reaction of 4-isopropylbenzoyl chloride with N-methyl-1,2-benzenediamine in the presence of a base, such as sodium hydroxide. The resulting product is purified by recrystallization to obtain IB-MECA in high yield and purity.
Aplicaciones Científicas De Investigación
IB-MECA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, IB-MECA has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In inflammation, IB-MECA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Nombre del producto |
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-methyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)13-8-10-14(11-9-13)17(21)20-16-7-5-4-6-15(16)18(22)19-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Clave InChI |
XDCFJBUYVSCMKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
